二酸化マンガン;酸化銅(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carulite is a series of manganese dioxide and copper oxide-based catalysts developed by Carus Corporation. These catalysts are primarily used for the destruction of harmful gases such as carbon monoxide, ozone, and ethylene oxide in various air purification applications . Carulite catalysts are known for their effectiveness and versatility in removing toxic gases from breathable air, emission air, and process air .

科学的研究の応用

Carulite catalysts have a wide range of scientific research applications, including:

作用機序

Target of Action

Manganese and copper ions can act as cofactors for a variety of enzymes, enhancing their activity. For example, manganese is involved in the activity of certain enzymes such as manganese superoxide dismutase, which plays a role in protecting the cell from oxidative damage .

Mode of Action

The interaction of manganese and copper with their targets often involves the donation or acceptance of electrons, facilitating redox reactions. For instance, copper proteins mediate both the transport and activation of dioxygen in a number of biological systems .

Biochemical Pathways

Manganese and copper are involved in numerous biochemical pathways. For example, manganese plays a role in the oxygen-evolving complex of photosystem II in plants, facilitating the conversion of light energy into chemical energy .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of manganese and copper in the body are complex processes regulated by various proteins and pathways. For example, copper is absorbed in the stomach and first part of the small intestine, and is then distributed throughout the body via the bloodstream .

Result of Action

The action of manganese and copper in the body can result in various molecular and cellular effects. For example, the action of manganese in the superoxide dismutase enzyme results in the conversion of harmful superoxide radicals into less reactive hydrogen peroxide and dioxygen molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of manganese and copper. For example, the bioavailability of these elements can be affected by factors such as pH, temperature, and the presence of other ions .

準備方法

Carulite catalysts are typically prepared using several synthetic routes, including:

Co-precipitation Method: This is the most common method, involving the dissolution of precursor salts, followed by precipitation, aging, filtering, washing, drying, and calcination.

Sol-Gel Process: This method involves the transition of a solution into a solid gel phase, which is then dried and calcined to form the catalyst.

Flame Spray Pyrolysis: This technique involves the combustion of a precursor solution to form nanoparticles, which are then collected and processed.

Supercritical Antisolvent Precipitation: This method uses supercritical fluids to precipitate the catalyst from a solution, resulting in highly active materials.

化学反応の分析

Carulite catalysts undergo various chemical reactions, primarily focusing on oxidation processes:

Oxidation Reactions: Carulite catalysts are highly effective in oxidizing carbon monoxide to carbon dioxide and ethylene oxide to carbon dioxide and water. These reactions typically occur at ambient temperatures or slightly elevated temperatures.

Reagents and Conditions: Common reagents include carbon monoxide and ethylene oxide, with reaction conditions involving temperatures ranging from ambient to 300°F (150°C) and specific gas hourly space velocities.

Major Products: The primary products of these oxidation reactions are carbon dioxide and water.

類似化合物との比較

Carulite catalysts are compared with other similar manganese dioxide and copper oxide-based catalysts, such as:

Platinum/Copper Manganese Oxide Catalysts: These catalysts also facilitate the oxidation of carbon monoxide but involve noble metals like platinum, which can be more expensive.

Manganese Oxide Catalysts: Pure manganese oxide catalysts are used for similar applications but may not be as effective as the combined manganese dioxide and copper oxide systems.

Carulite catalysts are unique due to their specific formulation and high effectiveness in ambient temperature applications, making them a benchmark technology for air purification .

特性

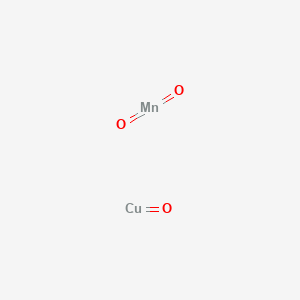

IUPAC Name |

dioxomanganese;oxocopper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Mn.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKGWVZPFANLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mn]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuMnO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)